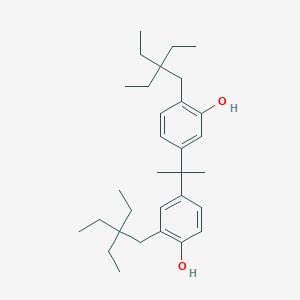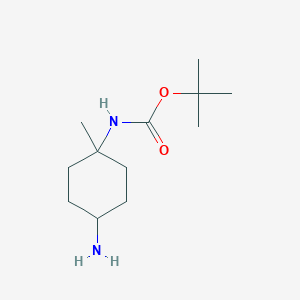
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate
Übersicht
Beschreibung
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring bearing an amino group. This structure is a key component in the development of pharmaceuticals and other organic molecules .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multistep reactions that can include iodolactamization, aziridine opening, and asymmetric Mannich reactions. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . Another synthesis approach for trans-tert-butyl-2-aminocyclopentylcarbamate involved aziridine opening and optical resolution of enantiomers . Additionally, tert-butyl carbamates have been synthesized through reactions with organometallics, as demonstrated by the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often confirmed through spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR). For example, the structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was elucidated and its crystal structure confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions, serving as intermediates and building blocks in organic synthesis. They can undergo reactions such as cycloadditions, nucleophilic substitutions, and reductions. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through acylation, nucleophilic substitution, and reduction steps . Moreover, these compounds can be used in the synthesis of ureidopeptides, as demonstrated by the one-pot synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and application in synthesis. For example, the electrochemical behavior of methyl 4-tert-butylcyclohex-1-enecarboxylate during cathodic hydrogenation was studied to understand the stereochemistry and mechanism of the reaction, which is under kinetic control10. The presence of tert-butyl and carbamate groups can also affect the solubility, stability, and reactivity of these compounds in various organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Tert-butyl carbamates, including tert-butyl (4-amino-1-methylcyclohexyl)carbamate, are critical intermediates in the synthesis of a wide range of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized through a multi-step process starting from 4-fluoro-2-methoxy-5-nitroaniline, demonstrating the compound's utility in drug development processes Bingbing Zhao et al., 2017.
Chemical Transformations and Reactions
Tert-butyl carbamates are also used in various chemical reactions to create protected amino acids and other chemical entities. One such example is the one-pot Curtius rearrangement, which transforms carboxylic acids into tert-butyl carbamates, facilitating the synthesis of protected amino acids H. Lebel & Olivier Leogane, 2005. Another application involves the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates, showcasing an innovative approach to incorporating CO2 into valuable compounds Y. Takeda et al., 2012.
Development of New Materials
The versatility of tert-butyl carbamates extends to the development of new materials. For instance, photoredox-catalyzed cascades involving tert-butyl carbamates can lead to the synthesis of 3-aminochromones, which have various applications in material science and as intermediates for further chemical transformations Zhi-Wei Wang et al., 2022.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOAYDYNUYRLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152038 | |
| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate | |
CAS RN |
1254058-26-8 | |
| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254058-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
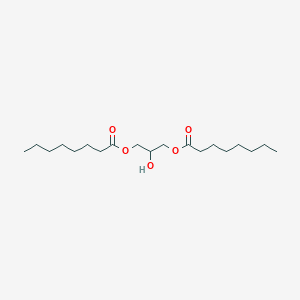
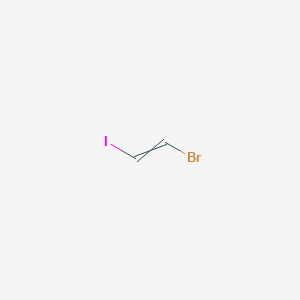
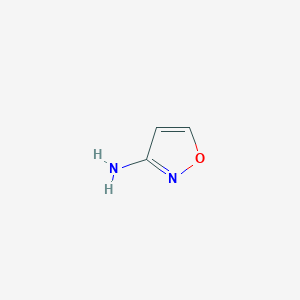
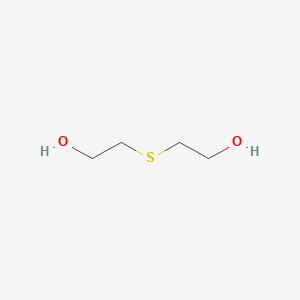
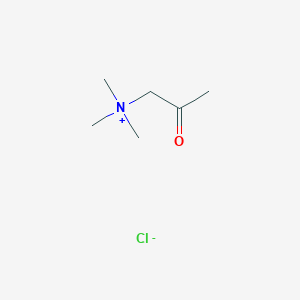
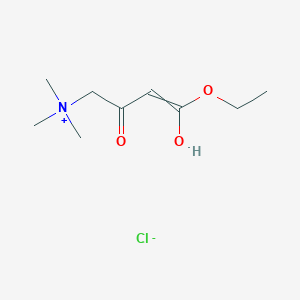
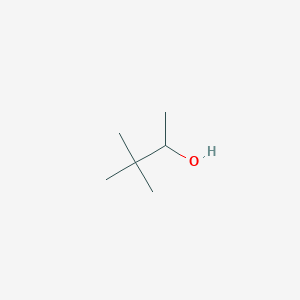
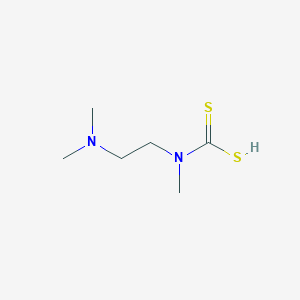
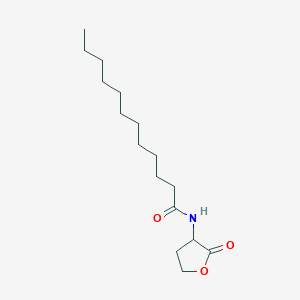
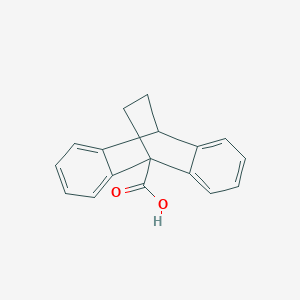
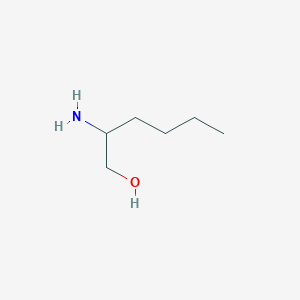
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
